molecular formula C28H28Hf B1599213 Hafnium(4+);methanidylbenzene CAS No. 31406-67-4

Hafnium(4+);methanidylbenzene

Cat. No.: B1599213
CAS No.: 31406-67-4
M. Wt: 543 g/mol
InChI Key: KNLGRGALOHHVOL-UHFFFAOYSA-N
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Description

Biochemical Analysis

Biochemical Properties

It is known that hafnium-based compounds have been used in the construction of metal-organic frameworks (MOFs), which have shown promise in various biochemical reactions . These MOFs can provide multiple adsorption sites and play a role in the size sieving effect of CO2 molecules .

Cellular Effects

Hafnium-based nanomaterials have been shown to have significant effects on cells, particularly in the context of cancer diagnosis and treatment . For instance, hafnium-based nanomaterials have been used as contrast enhancement agents for cancer imaging and have shown promise in various forms of cancer therapy .

Molecular Mechanism

The molecular mechanism of Hafnium(4+);methanidylbenzene is not well-understood due to limited research. Studies on hafnium-based compounds suggest that they may exert their effects through various mechanisms. For example, one study found that the oxidation of ultrathin hafnium film at the atomic level is crucial for the formation of a conformal HfO2 dielectric .

Temporal Effects in Laboratory Settings

Hafnium-based compounds have been used in various laboratory settings, particularly in the field of materials science .

Dosage Effects in Animal Models

Hafnium-based nanomaterials have been used in preclinical animal models for cancer theranostics .

Metabolic Pathways

Hafnium-based compounds have been used in the construction of metal-organic frameworks (MOFs), which have shown promise in various biochemical reactions .

Transport and Distribution

Hafnium-based compounds have been used in various applications, particularly in the field of materials science .

Subcellular Localization

Hafnium-based compounds have been used in various applications, particularly in the field of materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hafnium(4+);methanidylbenzene typically involves the reaction of hafnium tetrachloride (HfCl4) with benzyl magnesium chloride (C6H5CH2MgCl) in an inert atmosphere. The reaction proceeds as follows:

HfCl4+4C6H5CH2MgClHf(CH2C6H5)4+4MgCl2\text{HfCl}_4 + 4\text{C}_6\text{H}_5\text{CH}_2\text{MgCl} \rightarrow \text{Hf(CH}_2\text{C}_6\text{H}_5)_4 + 4\text{MgCl}_2 HfCl4​+4C6​H5​CH2​MgCl→Hf(CH2​C6​H5​)4​+4MgCl2​

This reaction is usually carried out in a solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and control of reaction conditions to ensure high yield and purity of the final product. The use of high-purity hafnium tetrachloride and benzyl magnesium chloride is crucial to minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Hafnium(4+);methanidylbenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Hafnium(4+);methanidylbenzene has several scientific research applications:

Comparison with Similar Compounds

Hafnium(4+);methanidylbenzene is similar to other hafnium and zirconium compounds due to the lanthanide contraction, which results in similar ionic radii and chemical properties. Some similar compounds include:

Properties

IUPAC Name

hafnium(4+);methanidylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C7H7.Hf/c4*1-7-5-3-2-4-6-7;/h4*2-6H,1H2;/q4*-1;+4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNLGRGALOHHVOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C1=CC=CC=C1.[CH2-]C1=CC=CC=C1.[CH2-]C1=CC=CC=C1.[CH2-]C1=CC=CC=C1.[Hf+4]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28Hf
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30399691
Record name tetrabenzylhafnium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30399691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

543.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31406-67-4
Record name tetrabenzylhafnium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30399691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrabenzylhafnium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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